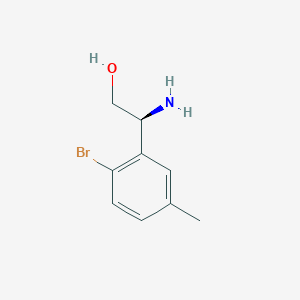
(2s)-2-Amino-2-(2-bromo-5-methylphenyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-Amino-2-(2-bromo-5-methylphenyl)ethan-1-ol is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to an ethan-1-ol backbone, with a bromine and a methyl group substituted on the phenyl ring. The stereochemistry of the compound is specified by the (2S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-2-(2-bromo-5-methylphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 2-bromo-5-methylbenzaldehyde.
Formation of Intermediate: The aldehyde group of 2-bromo-5-methylbenzaldehyde is subjected to a reductive amination reaction with an amine, such as glycine, in the presence of a reducing agent like sodium cyanoborohydride. This step forms an intermediate imine.
Reduction: The imine intermediate is then reduced to form the desired amino alcohol. This reduction can be achieved using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the reductive amination and reduction steps efficiently.
Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing purification techniques such as crystallization, distillation, or chromatography to isolate the final product.
化学反应分析
Types of Reactions
(2S)-2-Amino-2-(2-bromo-5-methylphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to form an amine using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide (NaN3) or sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of 2-amino-2-(2-bromo-5-methylphenyl)acetone.
Reduction: Formation of 2-amino-2-(2-bromo-5-methylphenyl)ethane.
Substitution: Formation of 2-amino-2-(2-azido-5-methylphenyl)ethan-1-ol.
科学研究应用
(2S)-2-Amino-2-(2-bromo-5-methylphenyl)ethan-1-ol has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of (2S)-2-Amino-2-(2-bromo-5-methylphenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The bromine atom may also play a role in enhancing the compound’s binding affinity to specific targets.
相似化合物的比较
Similar Compounds
(2S)-2-Amino-2-(3-fluoro-4-methylphenyl)ethan-1-ol: This compound has a fluorine atom instead of a bromine atom on the phenyl ring.
(2S)-2-Amino-2-(2-chloro-5-methylphenyl)ethan-1-ol: This compound has a chlorine atom instead of a bromine atom on the phenyl ring.
Uniqueness
Bromine Substitution: The presence of a bromine atom in (2S)-2-Amino-2-(2-bromo-5-methylphenyl)ethan-1-ol can influence its reactivity and interactions with other molecules, making it unique compared to its fluorine and chlorine analogs.
Steric and Electronic Effects: The bromine atom’s size and electron-withdrawing properties can affect the compound’s chemical behavior and biological activity differently than fluorine or chlorine substitutions.
属性
分子式 |
C9H12BrNO |
|---|---|
分子量 |
230.10 g/mol |
IUPAC 名称 |
(2S)-2-amino-2-(2-bromo-5-methylphenyl)ethanol |
InChI |
InChI=1S/C9H12BrNO/c1-6-2-3-8(10)7(4-6)9(11)5-12/h2-4,9,12H,5,11H2,1H3/t9-/m1/s1 |
InChI 键 |
MLSGMKRZTMJOFC-SECBINFHSA-N |
手性 SMILES |
CC1=CC(=C(C=C1)Br)[C@@H](CO)N |
规范 SMILES |
CC1=CC(=C(C=C1)Br)C(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





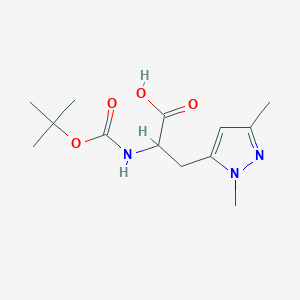

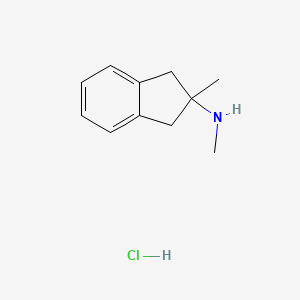

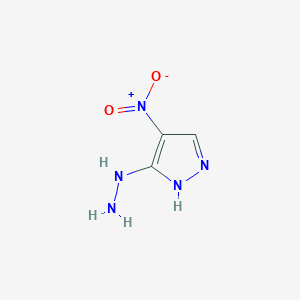
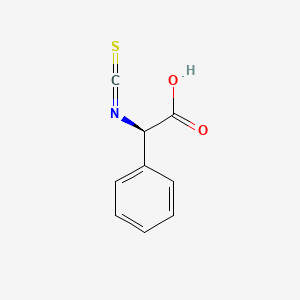
![1-[4-(Dimethylamino)phenyl]cyclopropanol](/img/structure/B13614744.png)
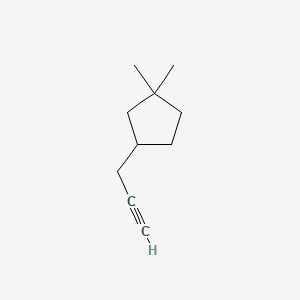
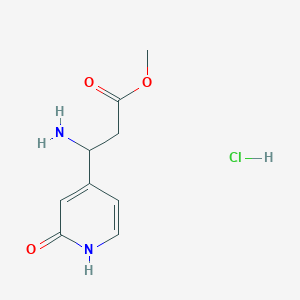
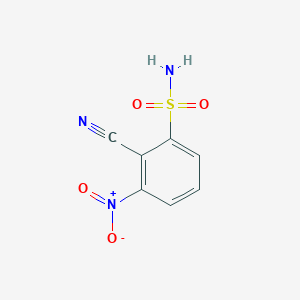
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13614755.png)
